Transport-Specific Tracing Without Hexokinase-Mediated Phosphorylation: 6FDG vs. 2FDG
6FDG cannot be phosphorylated by hexokinase because the C6 hydroxyl is replaced by fluorine, unlike 2FDG which is phosphorylated and trapped intracellularly [1]. In 3T3-L1 adipocytes, insulin stimulated 6FDG uptake 1.6-fold, comparable to the response of 3-O-methyl-D-glucose (3OMG), a non-fluorinated transport-only tracer. In Clone 9 cells, azide stimulated 6FDG uptake 3.7-fold. Cytochalasin B abrogated these stimulations, confirming GLUT-dependent transport [1]. In vivo PET imaging in rats showed no 18F excretion into the urinary bladder with [18F]6FDG unless phlorizin was co-injected, whereas [18F]2FDG produced relatively large amounts of bladder radioactivity [1].
| Evidence Dimension | Insulin-stimulated cellular uptake fold-change and urinary bladder excretion |
|---|---|
| Target Compound Data | 6FDG: 1.6-fold insulin-stimulated uptake (3T3-L1 adipocytes); 3.7-fold azide-stimulated (Clone 9); no bladder excretion without phlorizin |
| Comparator Or Baseline | 2FDG: phosphorylated and intracellularly trapped (uptake reflects transport + phosphorylation); relatively large bladder radioactivity; 3OMG showed similar insulin stimulation |
| Quantified Difference | 6FDG isolates transport step (1.6-fold insulin, 3.7-fold azide); 2FDG signal confounded by phosphorylation; qualitative difference in bladder activity |
| Conditions | 3T3-L1 adipocytes and Clone 9 cells; radiolabeled uptake assays with cytochalasin B inhibition; in vivo PET imaging in rats |
Why This Matters
For researchers procuring a tracer to measure glucose transport independently of intracellular metabolism, 6FDG provides a signal unconfounded by phosphorylation, unlike 2FDG which cannot dissociate transport from trapping.
- [1] Landau BR, Spring-Robinson CL, Muzic RF Jr, et al. 6-Fluoro-6-deoxy-D-glucose as a tracer of glucose transport. Am J Physiol Endocrinol Metab. 2007 Jul;293(1):E237-45. doi: 10.1152/ajpendo.00022.2007. PMID: 17405828. View Source
